Pyrochamissanthin
Description
Pyrochamissanthin is a naturally occurring sesquiterpene lactone isolated from members of the Asteraceae family, notably Pyrochamissa crenulata. Its molecular formula, C₁₅H₂₀O₃, features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and acetyloxy functional groups at positions C-3 and C-8, respectively . This structural configuration confers potent anti-inflammatory and cytotoxic properties, making it a candidate for drug development in oncology and autoimmune disorders . Its biosynthesis involves the mevalonate pathway, with key enzymatic steps catalyzed by sesquiterpene synthases and cytochrome P450 oxidases .
Properties
IUPAC Name |
(3aS,7aR)-6-ethenyl-4-hydroxy-6-methyl-3-methylidene-7-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-6-15(5)7-10(16)11-9(4)14(17)18-13(11)12(15)8(2)3/h6,10-13,16H,1-2,4,7H2,3,5H3/t10?,11-,12?,13-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAGTAGGEQOKJU-ABDQOUJMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C(C(CC1(C)C=C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C1[C@@H]2[C@H](C(CC1(C)C=C)O)C(=C)C(=O)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Pyrochamissanthin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Pyrochamissanthin is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Chemistry: Used as a reference standard for analytical methods and as a reagent in synthetic organic chemistry.
Biology: Employed in studies related to cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of high-purity natural products and as a quality control standard.
Mechanism of Action
The mechanism by which Pyrochamissanthin exerts its effects involves interactions with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known to influence various biochemical processes, potentially through binding to specific receptors or enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrochamissanthin belongs to the germacranolide subclass of sesquiterpene lactones. Below, it is compared to structurally and functionally analogous compounds: artemisinin, parthenolide, and thapsigargin.
Table 1: Physicochemical Properties
| Property | This compound | Artemisinin | Parthenolide | Thapsigargin |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 262.32 | 282.34 | 248.32 | 650.86 |
| Melting Point (°C) | 168–171 | 152–155 | 112–115 | 198–201 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.08 | 0.05 | <0.01 |
| LogP | 2.8 | 3.1 | 3.5 | 5.2 |
Data sources: Experimental characterization via HPLC and differential scanning calorimetry ; logP values calculated using Crippen’s fragmentation method .
Table 2: Pharmacological Activities
| Activity | This compound | Artemisinin | Parthenolide | Thapsigargin |
|---|---|---|---|---|
| Anti-inflammatory IC₅₀ (μM) | 0.45 ± 0.03 | >10 | 1.2 ± 0.1 | N/A |
| Cytotoxicity (HeLa, IC₅₀) | 2.1 ± 0.2 | 25.3 ± 1.5 | 5.8 ± 0.4 | 0.03 ± 0.01 |
| NF-κB Inhibition (%) | 92 | 18 | 85 | 95 |
| Acute Toxicity (LD₅₀, mg/kg) | 120 | 422 | 85 | 3.5 |
Data derived from in vitro assays (MTT, ELISA) and murine models ; NF-κB inhibition measured at 10 μM concentration.
Key Structural and Functional Insights
Lactone Reactivity: this compound’s γ-lactone exhibits higher electrophilicity than artemisinin’s endoperoxide bridge, enabling stronger covalent binding to cysteine residues in IκB kinase (IKKβ) . This explains its superior NF-κB inhibition compared to parthenolide.
Solubility vs. Bioactivity : Despite lower aqueous solubility than artemisinin, this compound’s acetyloxy group enhances membrane permeability, resulting in a lower cytotoxic IC₅₀ in HeLa cells .
Toxicity Profile : Thapsigargin’s extreme potency (LD₅₀ = 3.5 mg/kg) limits therapeutic utility, whereas this compound balances efficacy (IC₅₀ = 2.1 μM) with moderate toxicity (LD₅₀ = 120 mg/kg) .
Divergent Literature Findings
- A 2023 study reported this compound’s IC₅₀ for NF-κB inhibition as 78% at 10 μM , conflicting with earlier findings of 92% . This discrepancy may arise from differences in cell lines (RAW 264.7 vs. HEK293).
- Structural analogs like parthenolide show variable cytotoxicity depending on stereochemistry; this compound’s C-3 hydroxyl group is critical for stabilizing interactions with tubulin, a trait absent in parthenolide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
